3-Methyl-2-pentenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-pentenyl acetate is an organic compound with the molecular formula C7H12O2. It is an ester formed from the reaction of 3-methyl-2-pentanol and acetic acid. This compound is known for its pleasant fruity odor and is commonly used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-pentenyl acetate can be synthesized through the esterification of 3-methyl-2-pentanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The final product is purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-pentenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-methyl-2-pentanol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: 3-Methyl-2-pentanol and acetic acid.
Reduction: 3-Methyl-2-pentanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
3-Methyl-2-pentenyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in plant-insect interactions due to its presence in certain plant volatiles.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industries for its fruity aroma.
Mechanism of Action
The mechanism of action of 3-Methyl-2-pentenyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In chemical reactions, the ester bond is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
3-Methyl-2-pentenyl acetate can be compared with other esters such as:
Isoamyl acetate: Known for its banana-like odor, used in similar applications in the fragrance and flavor industries.
Ethyl acetate: A common solvent with a fruity odor, widely used in the chemical industry.
Butyl acetate: Used as a solvent and in the production of lacquers and paints.
The uniqueness of this compound lies in its specific fruity odor and its applications in specialized fragrance formulations.
Properties
CAS No. |
925-72-4 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
[(E)-3-methylpent-2-enyl] acetate |
InChI |
InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h5H,4,6H2,1-3H3/b7-5+ |
InChI Key |
IJCQHJBYPARIAQ-FNORWQNLSA-N |
Isomeric SMILES |
CC/C(=C/COC(=O)C)/C |
Canonical SMILES |
CCC(=CCOC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.